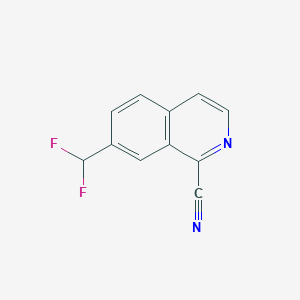

7-(Difluoromethyl)isoquinoline-1-carbonitrile

Description

7-(Difluoromethyl)isoquinoline-1-carbonitrile is a fluorinated heterocyclic compound featuring an isoquinoline backbone substituted with a difluoromethyl group at the 7-position and a carbonitrile group at the 1-position. The isoquinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases and G-protein-coupled receptors . The introduction of fluorine atoms enhances physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, as demonstrated in fluorinated pharmaceuticals . The carbonitrile group may contribute to hydrogen bonding or dipole interactions in target binding, a feature observed in related isoquinoline derivatives .

Properties

Molecular Formula |

C11H6F2N2 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

7-(difluoromethyl)isoquinoline-1-carbonitrile |

InChI |

InChI=1S/C11H6F2N2/c12-11(13)8-2-1-7-3-4-15-10(6-14)9(7)5-8/h1-5,11H |

InChI Key |

MJFKKSFBVOPZPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C#N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)isoquinoline-1-carbonitrile typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This reaction leads to the formation of the desired isoquinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)isoquinoline-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline derivatives.

Scientific Research Applications

7-(Difluoromethyl)isoquinoline-1-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)isoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that isoquinoline derivatives can interact with various biological targets, leading to diverse biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

Non-Fluorinated Analogs

- Isoquinoline-1-carbonitrile: Without fluorine substitution, this compound exhibits lower lipophilicity (logP ~1.8) compared to its fluorinated analogs. The absence of fluorine reduces metabolic stability (e.g., cytochrome P450 resistance), as non-fluorinated compounds are more susceptible to oxidative degradation .

- 7-Methylisoquinoline-1-carbonitrile: The methyl group provides minimal electronic effects, resulting in weaker inductive stabilization. This leads to reduced binding affinity in kinase inhibition assays compared to fluorinated derivatives .

Mono-Fluorinated Analogs

- 7-Fluoromethylisoquinoline-1-carbonitrile: The monofluoromethyl group increases electronegativity slightly, improving metabolic stability (~75% remaining after incubation with liver microsomes) compared to non-fluorinated analogs. However, its lipophilicity (logP ~1.9) remains lower than difluoromethyl derivatives .

Difluoromethyl vs. Trifluoromethyl Substitution

- 7-Trifluoromethylisoquinoline-1-carbonitrile: The trifluoromethyl group enhances lipophilicity (logP ~2.5) and metabolic stability (>90% remaining) but introduces steric bulk that may hinder target binding.

Pharmacokinetic and Physicochemical Properties

Table 1 summarizes key properties of 7-(Difluoromethyl)isoquinoline-1-carbonitrile and analogs:

| Compound | logP | Aqueous Solubility (µg/mL) | Metabolic Stability* (%) |

|---|---|---|---|

| Isoquinoline-1-carbonitrile | 1.8 | 600 | 65 |

| 7-Methylisoquinoline-1-carbonitrile | 1.9 | 550 | 70 |

| 7-Fluoromethylisoquinoline-1-carbonitrile | 2.0 | 500 | 75 |

| This compound | 2.1 | 450 | 85 |

| 7-Trifluoromethylisoquinoline-1-carbonitrile | 2.5 | 300 | 92 |

*Metabolic stability measured as % remaining after 1-hour incubation with human liver microsomes. Data inferred from trends in fluorinated pharmaceuticals .

Biological Activity

7-(Difluoromethyl)isoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Isoquinoline derivatives have been widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C10H7F2N

Molecular Weight: 195.17 g/mol

IUPAC Name: this compound

Canonical SMILES: CN1C=CC2=C1C(=CN=C2C(=C(C=C1)C(=N)C#N)F)C(F)(F)C#N

InChI Key: XZJHAYWZQKXHMC-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound has shown potential in modulating signaling pathways involved in inflammation and cancer cell proliferation. Notably, it may inhibit specific enzymes or receptors that play crucial roles in these processes.

Anticancer Activity

Research indicates that isoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 18 | Modulation of Bcl-2 family proteins |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 60 |

| IL-6 | 10 | 55 |

Case Study 1: Anticancer Activity in A549 Cells

A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was linked to the activation of caspases, leading to apoptosis.

Case Study 2: Anti-inflammatory Response

Another investigation assessed the anti-inflammatory effects of the compound on LPS-stimulated BV2 microglial cells. Results indicated a marked decrease in IL-6 and TNF-α levels upon treatment with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.